2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one)

Catalog No.
S11935538
CAS No.
M.F
C21H20O4
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyc...

Product Name

2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one)

IUPAC Name

3-hydroxy-2-[1-(2-hydroxy-6-oxocyclohexen-1-yl)-3-phenylprop-2-ynyl]cyclohex-2-en-1-one

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H20O4/c22-16-8-4-9-17(23)20(16)15(13-12-14-6-2-1-3-7-14)21-18(24)10-5-11-19(21)25/h1-3,6-7,15,22,24H,4-5,8-11H2

InChI Key

DZFUFQLTAAOJHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C(C#CC2=CC=CC=C2)C3=C(CCCC3=O)O)O

The compound 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) is a complex organic molecule characterized by its unique structural features. It consists of two 3-hydroxycyclohex-2-en-1-one moieties linked by a 1-phenylprop-1-yne unit. The presence of multiple functional groups, including hydroxyl and alkyne groups, suggests potential reactivity and biological activity.

Due to its functional groups:

  • Alkyne Reactivity: The alkyne group can undergo addition reactions with electrophiles, allowing for further functionalization.
  • Enolization: The keto-enol tautomerism of the cyclohexenone moiety can lead to different reactive forms, influencing its reactivity in various conditions.
  • Condensation Reactions: The hydroxyl groups can engage in condensation reactions with aldehydes or ketones, forming larger molecular structures.

The synthesis of this compound can be approached through several methods:

  • Alkyne Coupling: A possible synthetic route involves the coupling of a suitable alkyne with cyclohexenone derivatives using coupling agents or catalysts.
  • Multi-step Synthesis: Starting from simpler precursors like phenylpropynes and cyclohexenones, a series of reactions (e.g., alkylation, condensation) can be employed to build the desired structure.
  • Functional Group Transformations: Existing compounds can be modified through functional group transformations (e.g., hydroxylation, alkylation) to yield the target molecule.

The unique structure of 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) suggests several potential applications:

  • Pharmaceuticals: Its possible biological activities make it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.
  • Material Science: The compound may be used in the development of novel materials due to its unique structural properties and reactivity.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins could elucidate its mechanism of action in biological systems.
  • Reactivity with Biological Molecules: Understanding how it reacts with nucleophiles or electrophiles in biological contexts could provide insights into its potential therapeutic effects.

Several compounds share structural similarities with 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one). Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-oneStructureContains a single phenylpropene structure; known for antioxidant properties.
1-Phenyl-prop-2-en-1-oneStructureA simpler structure without the alkyne linkage; commonly used in organic synthesis.
4-HydroxychalconeStructureExhibits significant biological activity; lacks the cyclohexenone moiety but shares similar aromatic properties.

The uniqueness of 2,2'-(1-Phenylprop-1-yne-3,3-diyl)bis(3-hydroxycyclohex-2-en-1-one) lies in its dual functional groups and alkyne linkage, which may provide distinct reactivity profiles and biological activities compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

336.13615911 g/mol

Monoisotopic Mass

336.13615911 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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